
N-Acetylglycyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetylglycyl-L-leucine, also known as this compound, is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Properties
N-Acetylglycyl-L-leucine exhibits unique pharmacokinetic properties due to the acetylation of leucine. This modification alters its transport mechanisms within the body, allowing it to bypass conventional amino acid transporters such as LAT1 and utilize organic anion transporters (OAT1 and OAT3) and monocarboxylate transporter type 1 (MCT1) for cellular uptake. This enhanced uptake is crucial for its efficacy as a therapeutic agent in various neurological disorders .
Neurological Disorders
This compound has shown promise in treating several neurological conditions, particularly lysosomal storage diseases and neurodegenerative disorders. Key findings include:
- Niemann-Pick Disease Type C (NPC) : Clinical trials have demonstrated that N-Acetyl-L-leucine significantly improves symptoms and quality of life in NPC patients. In a Phase II study, it was found to be safe and well-tolerated while showing statistically significant improvements in clinical assessments .
- GM2 Gangliosidoses : Similar effects were observed in patients with Tay-Sachs and Sandhoff diseases, where N-Acetyl-L-leucine improved functional outcomes and quality of life .
- Cerebellar Ataxia : Research indicates that N-Acetyl-L-leucine may enhance cerebellar function by modulating glucose metabolism, thereby improving motor coordination in ataxic patients .
Traumatic Brain Injury (TBI)
Recent studies have highlighted the neuroprotective effects of N-Acetyl-L-leucine in models of traumatic brain injury. It has been shown to reduce neuronal death and inflammation, leading to improved motor and cognitive outcomes post-injury . These findings suggest its potential as a therapeutic agent for TBI management.
Clinical Trial Outcomes
- A multi-national Phase II trial involving NPC patients demonstrated significant improvements in clinical endpoints after six weeks of treatment with N-Acetyl-L-leucine, with no serious adverse events reported .
- In pediatric and adult populations with GM2 gangliosidoses, similar positive outcomes were observed, reinforcing the compound's potential across different patient demographics .
Animal Model Studies
Animal studies have provided insights into the efficacy of N-Acetyl-L-leucine, particularly in mouse models of lysosomal storage diseases. These studies confirmed improvements in lifespan and motor function when treated with the L-enantiomer compared to the D-enantiomer or control groups .
属性
CAS 编号 |
180923-15-3 |
---|---|
分子式 |
C10H18N2O4 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
2-[(2-acetamidoacetyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H18N2O4/c1-6(2)4-8(10(15)16)12-9(14)5-11-7(3)13/h6,8H,4-5H2,1-3H3,(H,11,13)(H,12,14)(H,15,16) |
InChI 键 |
QXMNNNAFUOZTQZ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C |
Pictograms |
Irritant |
同义词 |
Leucine, N-(N-acetylglycyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。